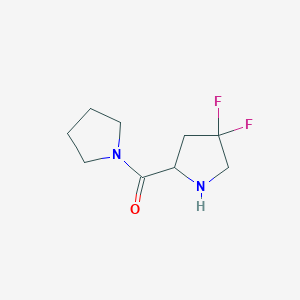
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)méthanone
Vue d'ensemble
Description
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by its unique structure, which includes a difluorinated pyrrolidin-2-yl group and a pyrrolidin-1-yl group attached to a methanone moiety
Applications De Recherche Scientifique
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: : The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: : Research is ongoing to explore its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: : It is utilized in the development of advanced materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as difluoropyrrolidine and pyrrolidine derivatives.
Reaction Conditions: : The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: : Catalysts such as palladium or nickel complexes may be employed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or other positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidines, reduced pyrrolidines, and substituted derivatives, depending on the specific reagents and conditions employed.
Mécanisme D'action
The mechanism by which (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidin-1-yl[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)pyrrolidin-2-yl]methanone: : This compound is structurally similar but has a different substituent on the pyrrolidine ring.
4,4-Difluoropyrrolidin-2-yl(pyridin-1-yl)methanone: : This compound has a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and biological activities.
The uniqueness of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHBOYCPGVQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


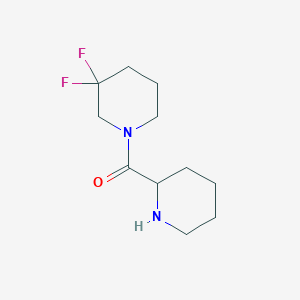
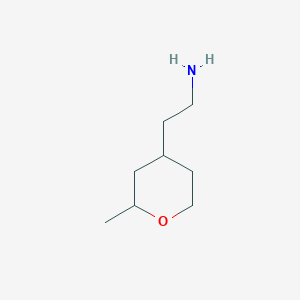
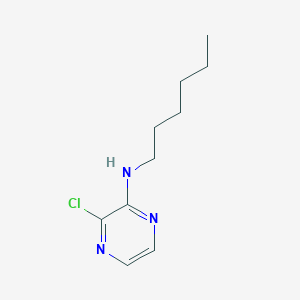
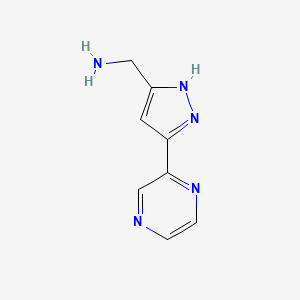
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
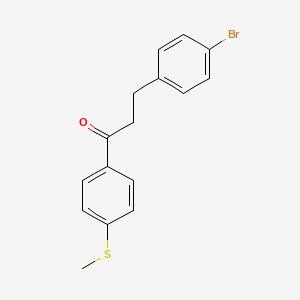
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)
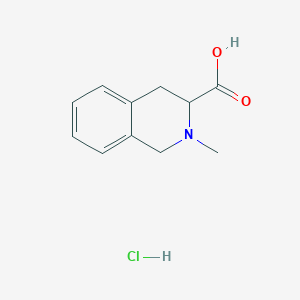
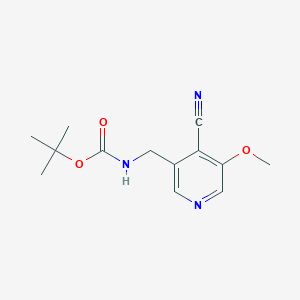
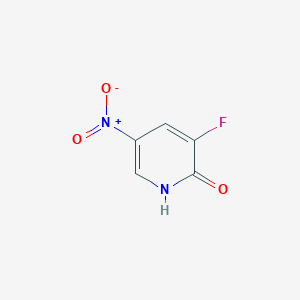
![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)
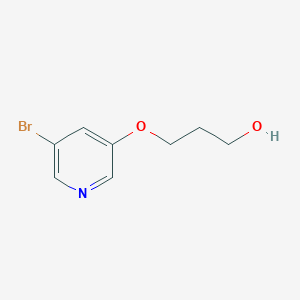
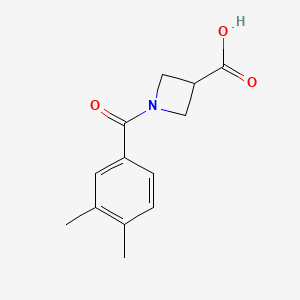
![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
